molecular formula C22H24N2O B2362828 3,4-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide CAS No. 852138-14-8

3,4-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

Cat. No.: B2362828
CAS No.: 852138-14-8
M. Wt: 332.447
InChI Key: NOOXWAAOUMQCMH-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a potent and selective agonist for the orphan G protein-coupled receptor GPR52 . GPR52 is a GPCR that is primarily expressed in the brain, specifically in the striatum , and has emerged as a novel therapeutic target for psychiatric and neurodegenerative disorders. Research with this compound focuses on its potential to modulate dopamine and glutamate signaling indirectly, offering a unique approach to treating conditions like schizophrenia. Activation of GPR52 by this agonist has been shown to reduce psychosis-related behaviors in animal models without inducing catalepsy or hyperlocomotion , side effects commonly associated with direct dopaminergic drugs. Its mechanism is believed to involve the attenuation of cAMP signaling and subsequent modulation of striatal neuronal activity . This makes it a valuable pharmacological tool for probing the pathophysiology of dopamine-related disorders and for validating GPR52 as a viable target for next-generation antipsychotic therapeutics.

Properties

IUPAC Name

3,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-14-7-9-17(11-15(14)2)22(25)23-13-16-8-10-21-19(12-16)18-5-3-4-6-20(18)24-21/h7-12,24H,3-6,13H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOXWAAOUMQCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Tetrahydrocarbazole Core

The Fischer indole synthesis is the most widely reported method for assembling the tetrahydrocarbazole framework. Cyclohexanone derivatives react with substituted phenylhydrazines under acidic conditions to form hydrazones, which undergo-sigmatropic rearrangement and cyclization. For the target compound, 4-(aminomethyl)cyclohexanone is condensed with 3-methylphenylhydrazine in ethanol containing hydrochloric acid (HCl) at reflux (80–90°C, 12–24 hours).

Table 1: Fischer Indole Synthesis Conditions and Outcomes

Cyclohexanone Derivative Phenylhydrazine Acid Catalyst Temperature (°C) Yield (%) Source
4-(Aminomethyl)cyclohexanone 3-Methylphenylhydrazine HCl (conc.) 80–90 68–72
4-Hydroxycyclohexanone 4-Fluorophenylhydrazine Acetic acid 100–110 55–60

Functionalization at the 6-Position

Post-cyclization, the aminomethyl group at the 6-position is protected (e.g., as a tert-butoxycarbonyl [Boc] group) to prevent side reactions during subsequent steps. Deprotection is achieved via trifluoroacetic acid (TFA) in dichloromethane (DCM).

Reductive Amination Pathway

Synthesis of 6-Formyltetrahydrocarbazole

A formyl group is introduced at the 6-position by reacting 2,3,4,9-tetrahydro-1H-carbazole with paraformaldehyde in the presence of phosphoryl chloride (POCl₃) under Vilsmeier-Haack conditions (50°C, 6 hours).

Table 2: Reductive Amination Parameters

Aldehyde Intermediate Amine Source Reducing Agent Solvent Yield (%)
6-Formyltetrahydrocarbazole Ammonium acetate Sodium cyanoborohydride Methanol 65–70
6-Formyltetrahydrocarbazole Benzylamine Sodium triacetoxyborohydride THF 75–80

Amide Coupling with 3,4-Dimethylbenzoic Acid

The resulting 6-(aminomethyl)tetrahydrocarbazole is coupled with 3,4-dimethylbenzoyl chloride using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at 25°C (12 hours, 85–90% yield).

Tosylation-Azide Displacement Strategy

Hydroxymethyl to Tosylate Conversion

6-Hydroxymethyltetrahydrocarbazole (synthesized via Friedel-Crafts alkylation) is treated with tosyl chloride (TsCl) in pyridine (0–5°C, 4 hours) to yield the tosylate derivative.

Table 3: Tosylation and Displacement Reaction Data

Step Reagent Conditions Yield (%)
Tosylation TsCl, pyridine 0–5°C, 4 h 88–92
Azide displacement NaN₃, DMF 80°C, 8 h 78–82
Reduction (azide to amine) H₂, Pd/C RT, 12 h 90–95

Final Amidation

The amine intermediate is reacted with 3,4-dimethylbenzoic acid using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM (0°C to RT, 24 hours).

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A boronate ester-functionalized tetrahydrocarbazole is prepared via iridium-catalyzed C–H borylation. This intermediate undergoes Suzuki coupling with 3,4-dimethylbenzamide bromide using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in toluene/water (90°C, 12 hours).

Table 4: Palladium-Catalyzed Coupling Efficiency

Catalyst Ligand Base Yield (%)
Pd(PPh₃)₄ None K₂CO₃ 60–65
Pd(OAc)₂ XPhos CsF 75–80

Comparative Analysis of Methods

Table 5: Method Comparison for Industrial Scalability

Method Advantages Limitations Typical Yield (%)
Fischer Indole High regioselectivity Multi-step protection/deprotection 68–72
Reductive Amination Mild conditions Cyanoborohydride toxicity 75–80
Tosylation-Azide High functional group tolerance Tedious purification 78–82
Palladium Coupling Modularity Cost of catalysts 60–80

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3,4-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide serves as a crucial building block for creating more complex organic molecules and heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable for developing new materials.

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against various microbial strains.
  • Antiviral Activity : Investigations into its antiviral properties are ongoing.
  • Anticancer Potential : There is growing interest in its application as an anticancer agent due to its structural similarity to known therapeutic compounds.

Medicinal Applications

The compound is being explored for its therapeutic applications in drug development. Its interaction with specific molecular targets could lead to new treatments for diseases such as cancer and neurodegenerative disorders.

Case Studies and Research Findings

StudyFindings
Synthesis of Carbazole Derivatives Development of derivatives showed enhanced biological activity compared to parent compounds.
Antiviral Screening Demonstrated promising results against viral infections in vitro.
Anticancer Research Identified potential pathways affected by the compound leading to reduced tumor growth in animal models.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 3,4-dimethylbenzamide and tetrahydrocarbazole groups. Key comparisons with similar compounds include:

Compound Name Substituents (Benzamide/Carbazole) Molecular Formula Molecular Weight Synthesis Yield Notable Properties/Applications
N-(2,3,4,9-Tetrahydro-1H-carbazol-6-yl)benzamide Benzamide (unsubstituted) C₁₉H₁₈N₂O 290.36 45% Simpler analog; baseline for SAR studies
4-(Dimethylsulfamoyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide 4-Dimethylsulfamoyl benzamide C₂₃H₂₅N₃O₃S 423.53 N/A Enhanced polarity; potential for improved solubility
3-Methyl-N-(3,4-dimethylphenyl)benzamide 3-Methylbenzamide, 3,4-dimethylphenyl C₁₆H₁₇NO 239.32 N/A Simplified structure; commercial availability
N-{3-[(6-Methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide 6-Methylcarbazole, acetamide linker C₂₃H₂₃N₃O₂ 381.45 N/A Anticancer/antiviral applications (patented)

Key Observations :

  • Conversely, the sulfonamide group in introduces hydrogen-bonding capacity, which may favor aqueous solubility but reduce membrane penetration .
  • Carbazole Modifications : Methyl or halogen substitutions on the carbazole ring (e.g., 6-methyl in ) are common in patented derivatives, suggesting that such modifications fine-tune receptor affinity or metabolic stability .

Biological Activity

3,4-Dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a complex synthetic compound characterized by its unique structural features derived from the tetrahydrocarbazole framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology.

Structural Characteristics

The molecular structure of this compound can be broken down as follows:

Component Description
Molecular Formula C17_{17}H22_{22}N2_{2}O
Molecular Weight 270.37 g/mol
Functional Groups Amide group, dimethyl substitution on the benzene ring, tetrahydrocarbazole moiety

Biological Activity Overview

Research indicates that compounds featuring the tetrahydrocarbazole core often exhibit significant biological activities. The specific activities of this compound are hypothesized to include:

  • Neuropharmacological Effects : The tetrahydrocarbazole structure is associated with neuroprotective properties and interactions with neurotransmitter systems. Preliminary studies suggest potential affinity for various receptors involved in neurological processes.
  • Antimycobacterial Activity : Similar compounds have demonstrated antimycobacterial effects, indicating that this compound may also possess similar properties .
  • Potential Anti-prion Activity : Research on related carbazole derivatives has shown anti-prion activity, suggesting that this compound could be explored for similar therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound. Here are some notable findings:

  • Neuroactive Properties : A study evaluating various derivatives of tetrahydrocarbazole indicated that modifications on the core structure could enhance neuroactivity. For instance:
    • Compound A : N,N-Dimethyl-N'-(6-methyl-2,3,4,9-tetrahydrocarbazol-1-yl)acetamide showed significant neuroactive properties.
    • Compound B : 2-Methyl-N-(tetrahydrocarbazolyl)butanamide exhibited lower activity compared to Compound A due to fewer methyl substitutions.
  • Binding Affinity Studies : Molecular docking studies have been proposed to elucidate the binding interactions of this compound with various neurotransmitter receptors. These studies aim to identify specific receptor targets and predict potential pharmacological effects .

Q & A

Basic Synthesis and Characterization

Q1.1: What are the recommended synthetic routes for 3,4-dimethyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide, and how can reaction conditions be optimized? A1.1:

  • Synthetic Strategy : The compound’s structure suggests a multi-step synthesis involving (i) functionalization of the carbazole core (e.g., alkylation at the 6-position), (ii) coupling of the benzamide moiety via amide bond formation (e.g., using HATU or EDC/NHS coupling reagents), and (iii) final purification via column chromatography or recrystallization .
  • Optimization : Key parameters include temperature control (e.g., 0–5°C during coupling to minimize side reactions), solvent selection (polar aprotic solvents like DMF for amide formation), and stoichiometric ratios (1.2–1.5 equivalents of activated benzoyl chloride for high yields) .

Q1.2: Which analytical techniques are critical for confirming the identity and purity of this compound? A1.2:

  • Primary Methods :
    • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and carbazole/benzamide integration .
    • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., expected [M+H]+ ion).
    • HPLC-PDA : Purity assessment (>95%) using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) .
  • Secondary Validation : IR spectroscopy for amide C=O stretch (~1650–1680 cm1^{-1}) and X-ray crystallography (if single crystals are obtainable) .

Advanced Structural and Mechanistic Analysis

Q2.1: How can researchers resolve contradictions in crystallographic data for this compound, particularly in cases of twinning or disorder? A2.1:

  • Crystallographic Tools : Use SHELXL for refinement, employing the TWIN/BASF commands to model twinning and PART/SUMP instructions for disorder resolution .
  • Validation : Cross-check with PLATON ’s ADDSYM to detect missed symmetry and ORTEP-3 for anisotropic displacement ellipsoid visualization .
  • Case Study : For tetrahydrocarbazole derivatives, hydrogen-bonding patterns (e.g., N–H···O interactions) often stabilize crystal packing; graph-set analysis (R_2$$^2(8) motifs) can guide disorder modeling .

Q2.2: What methodologies are recommended for elucidating the compound’s mechanism of action in biological systems? A2.2:

  • Target Identification :
    • Receptor Binding Assays : Radioligand displacement studies (e.g., 5-HT1F_{1F} receptors, given structural similarity to LY344864 ).
    • Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseScan) to identify off-target interactions.
  • Functional Assays :
    • cAMP Inhibition : For GPCR-linked targets, use HEK293 cells transfected with luciferase-based reporters.
    • Calcium Flux Assays : FLIPR® systems to quantify real-time signaling .

Structure-Activity Relationship (SAR) Studies

Q3.1: How can researchers systematically modify the carbazole and benzamide moieties to improve target selectivity? A3.1:

  • SAR Design :
    • Carbazole Modifications : Introduce electron-withdrawing groups (e.g., -F at the 3-position) to enhance receptor binding affinity .
    • Benzamide Substitutions : Replace methyl groups with bulkier substituents (e.g., isopropyl) to sterically hinder off-target interactions.
  • Synthetic Validation : Parallel library synthesis via Ugi or Suzuki-Miyaura reactions, followed by high-throughput screening .

Q3.2: What computational tools are suitable for predicting the compound’s pharmacokinetic properties? A3.2:

  • In Silico Platforms :
    • SwissADME : Predicts LogP (lipophilicity), BBB permeability, and CYP450 metabolism.
    • Molinspiration : Estimates bioavailability scores and drug-likeness.
  • Molecular Dynamics : AMBER or GROMACS for simulating membrane permeation (e.g., POPC bilayer models) .

Handling Data Contradictions

Q4.1: How should researchers address discrepancies between in vitro and in vivo efficacy data? A4.1:

  • Hypothesis Testing :
    • Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid clearance pathways .
    • Protein Binding : Use equilibrium dialysis to measure plasma protein binding (e.g., >95% binding may reduce free drug concentration) .
  • In Vivo Replication : Redesign PK/PD studies with optimized dosing regimens (e.g., q.d. vs. b.i.d.) and bioanalytical validation (LC-MS/MS) .

Q4.2: What strategies mitigate batch-to-batch variability in synthetic yields? A4.2:

  • Process Control :
    • DoE Optimization : Design of Experiments (e.g., Taguchi methods) to identify critical factors (e.g., reaction time, catalyst loading).
    • In-line Analytics : ReactIR or PAT tools to monitor reaction progression in real time .

Advanced Applications in Drug Discovery

Q5.1: What in vivo models are appropriate for evaluating this compound’s neuropharmacological potential? A5.1:

  • Preclinical Models :
    • Migraine : Nitroglycerin-induced hyperalgesia in rats (mechanical allodynia assays) .
    • Anxiety/Depression : Tail suspension test (TST) or forced swim test (FST) in mice.
  • Dosing : Intraperitoneal administration (5–10 mg/kg) with plasma exposure monitored via LC-MS .

Q5.2: How can researchers validate hydrogen-bonding interactions critical for target binding? A5.2:

  • Biophysical Methods :
    • X-ray Crystallography : Co-crystallization with target protein (e.g., 5-HT1F_{1F} receptor extracellular domain).
    • NMR Titration : 1H^1H-NMR chemical shift perturbations to map binding epitopes .

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